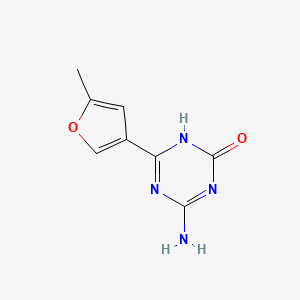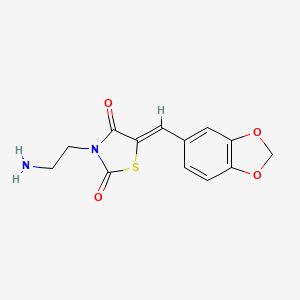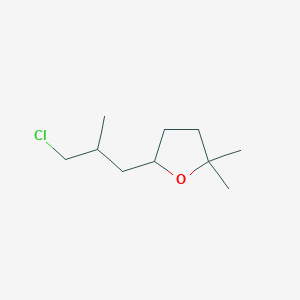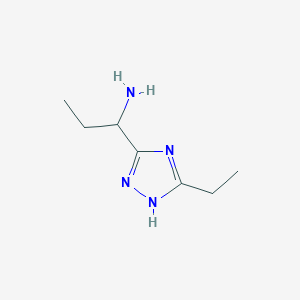
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula C13H15NO2 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused with a dioxine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-6,7-dimethylphenol with ethylene glycol in the presence of an acid catalyst to form the benzodioxine ring. The subsequent introduction of the carbonitrile group can be achieved through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical pathways. The benzodioxine ring structure may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 1,4-Benzodioxin, 2,3-dihydro-
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to its specific substitution pattern on the benzodioxine ring and the presence of the carbonitrile group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
3-ethyl-6,7-dimethyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C13H15NO2/c1-4-13(7-14)8-15-11-5-9(2)10(3)6-12(11)16-13/h5-6H,4,8H2,1-3H3 |
InChIキー |
DDOYCCZQKXEEKU-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC2=C(O1)C=C(C(=C2)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)



![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)








